5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole
Overview
Description
5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C9H9BrO2. It is a brominated derivative of 2,2-dimethylbenzo[d][1,3]dioxole, featuring a bromine atom at the 5-position of the benzodioxole ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole typically involves the bromination of 2,2-dimethylbenzo[d][1,3]dioxole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient bromination. The use of automated systems and precise control of reaction parameters can enhance yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions, forming carbon-carbon bonds with various aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Various substituted benzodioxoles depending on the nucleophile used.
Coupling Products: Biaryl or styrene derivatives.
Oxidation and Reduction Products: Hydroxylated or dehalogenated derivatives.
Scientific Research Applications
5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.
Biology: The compound is used in the synthesis of bioactive molecules and potential pharmaceutical agents.
Medicine: Research into its derivatives has shown potential for developing new drugs, especially in cancer and neurological disorders.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of proteins or nucleic acids, influencing cellular processes .
Comparison with Similar Compounds
2,2-Dimethylbenzo[d][1,3]dioxole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Fluoro-2,2-dimethylbenzo[d][1,3]dioxole: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness: 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific chemical transformations. Its ability to participate in a wide range of reactions makes it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
5-bromo-2,2-dimethyl-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVCFVNYPVLZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469134 | |
Record name | 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73790-19-9 | |
Record name | 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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